molecular formula C18H15NO5S B2852679 N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 2319717-39-8

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2852679
CAS No.: 2319717-39-8
M. Wt: 357.38
InChI Key: DWRSBUJFDDEBEQ-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as BPF, is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPF is a synthetic compound that belongs to the class of benzodioxole derivatives.

Mechanism of Action

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide's mechanism of action is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be easily controlled. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for the study of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other signaling pathways and enzymes in the body. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for its potential pharmacological use.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand this compound's pharmacological potential and to determine its optimal use in the treatment of various diseases.

Synthesis Methods

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide can be synthesized using a two-step process. In the first step, 2-(5-thiophen-2-ylfuran-2-yl)ethanol is reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form the intermediate compound. In the second step, the intermediate compound is treated with hydroxylamine hydrochloride to form this compound.

Scientific Research Applications

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential pharmacological properties in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c20-12(13-5-6-15(24-13)17-2-1-7-25-17)9-19-18(21)11-3-4-14-16(8-11)23-10-22-14/h1-8,12,20H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSBUJFDDEBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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